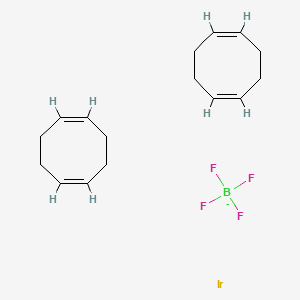
Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate: is a coordination compound with the molecular formula C16H24BF4Ir. It is commonly used as a catalyst in various chemical reactions due to its unique properties. The compound consists of an iridium center coordinated to two 1,5-cyclooctadiene ligands and a tetrafluoroborate counterion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate typically involves the reaction of iridium trichloride with 1,5-cyclooctadiene in the presence of a reducing agent such as sodium tetrahydroborate. The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation. The product is then purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is stored under argon gas at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to form lower oxidation state iridium species.
Substitution: The 1,5-cyclooctadiene ligands can be substituted with other ligands such as phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Sodium tetrahydroborate is a common reducing agent.
Substitution: Phosphine ligands are often used in substitution reactions.
Major Products:
Oxidation: Higher oxidation state iridium complexes.
Reduction: Lower oxidation state iridium species.
Substitution: Iridium complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is widely used as a catalyst in organic synthesis, particularly in hydrogenation and hydroformylation reactions. It is also used in the synthesis of other iridium complexes .
Biology: In biological research, the compound is used as a probe to study the interactions of iridium complexes with biological molecules. It is also used in the development of new drugs and diagnostic agents .
Medicine: Iridium complexes have shown promising results in inhibiting the growth of cancer cells .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It is also used in the development of new materials with unique properties .
Mecanismo De Acción
The mechanism of action of Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate involves the coordination of the iridium center to various substrates, facilitating their transformation. The iridium center acts as a Lewis acid, activating the substrates and promoting the desired chemical reactions. The 1,5-cyclooctadiene ligands stabilize the iridium center and enhance its catalytic activity .
Comparación Con Compuestos Similares
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: Similar in structure but contains rhodium instead of iridium.
Bis(1,5-cyclooctadiene)diiridium(I) dichloride: Contains two iridium centers and chloride counterions.
Uniqueness: Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is unique due to its high catalytic activity and stability. The iridium center provides superior catalytic performance compared to rhodium and other transition metals. The tetrafluoroborate counterion enhances the solubility and stability of the compound in various solvents .
Propiedades
Número CAS |
35138-23-9 |
|---|---|
Fórmula molecular |
C16H24BF4Ir- |
Peso molecular |
495.4 g/mol |
Nombre IUPAC |
cycloocta-1,5-diene;iridium;tetrafluoroborate |
InChI |
InChI=1S/2C8H12.BF4.Ir/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h2*1-2,7-8H,3-6H2;;/q;;-1; |
Clave InChI |
ZFVHFEXIVQSRNV-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir] |
SMILES isomérico |
[B-](F)(F)(F)F.C1C=CCC/C=C\C1.C1C=CCC/C=C\C1.[Ir] |
SMILES canónico |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide](/img/structure/B2652950.png)
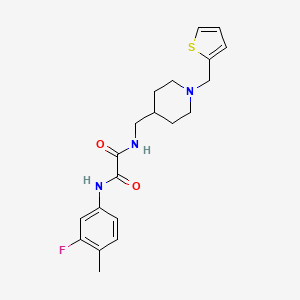
![5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2652952.png)
![cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B2652953.png)
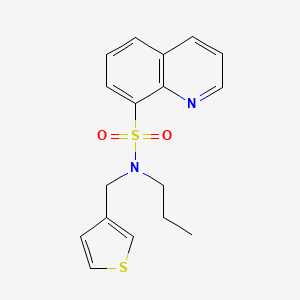
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(3-chlorophenyl)urea](/img/structure/B2652957.png)
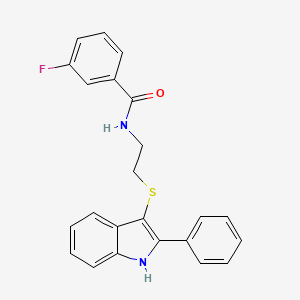
![1-(3-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2652961.png)
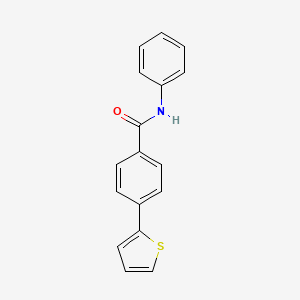
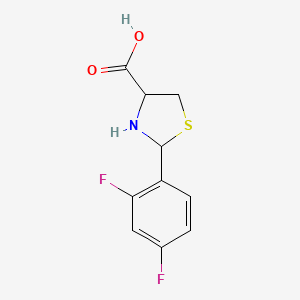
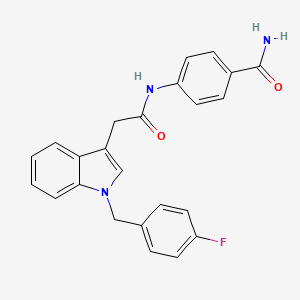
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2652966.png)
![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2652969.png)
![N-[(2,5-Dimethylthiophen-3-yl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide](/img/structure/B2652971.png)
